4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Description
Contextualization within Fluorinated and Brominated Biphenyl (B1667301) Systems
The structure of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl places it within the broader class of halogenated biphenyls. The presence of both fluorine and bromine atoms on the biphenyl scaffold is a deliberate design choice in synthetic chemistry. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. In the context of materials science, lateral fluorine substitution in biphenyl and terphenyl systems is known to influence the mesomorphic (liquid crystal) properties, often leading to a reduction in melting point and the stabilization of tilted smectic phases. lightpublishing.cn
The bromine atom, on the other hand, serves as a versatile synthetic handle. It is a key functional group for cross-coupling reactions, allowing for the further elaboration of the molecular structure. This dual functionalization makes compounds like this compound valuable precursors for creating complex molecules with precisely controlled electronic and physical properties.
Significance in Advanced Organic Synthesis and Materials Science Research
The primary significance of this compound lies in its role as a precursor for liquid crystals. google.com The biphenyl core is a common mesogen (the rigid part of a molecule that induces liquid crystalline behavior), and the terminal butyl group provides the necessary flexibility. The strategic placement of the fluorine and bromine atoms allows for the fine-tuning of the molecule's dielectric anisotropy and other physical properties, which are critical for applications in liquid crystal displays (LCDs) and other electro-optical devices.
In advanced organic synthesis, this compound is a prime example of a building block designed for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is selectively reactive under these conditions, enabling the attachment of various other molecular fragments to build up more complex liquid crystal molecules or other functional organic materials.
Historical Development of Related Biphenyl Architectures in Academic Contexts
The synthesis of biphenyls is a cornerstone of organic chemistry with a rich history. Early methods, such as the Ullmann reaction , first reported in 1901, utilized copper to couple two aryl halide molecules. While groundbreaking, this reaction often required harsh conditions and stoichiometric amounts of copper.
The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls and other biaryls. The Suzuki-Miyaura coupling , in particular, has become a widely used method due to its mild reaction conditions and tolerance of a wide variety of functional groups. This reaction, which couples an organoboron compound with an organohalide, is highly efficient for creating carbon-carbon bonds and is the likely method for the synthesis of derivatives from this compound. The ability to selectively react at the bromine-substituted position on the biphenyl core is a testament to the precision of modern synthetic methods. These advancements have made complex, tailor-made molecules like this compound readily accessible for academic and industrial research.
Properties
IUPAC Name |
1-bromo-4-(4-butylphenyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZCVUQOFIUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601306 | |
| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149451-95-6 | |
| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl
Precursor Design and Strategic Selection for Biphenyl (B1667301) Formation
The construction of the target molecule is conceptually approached by a retrosynthetic analysis that disconnects the biphenyl C-C bond, yielding two distinct phenyl synthons. One synthon must contain the bromo and fluoro substituents in the correct orientation, while the other must bear the butyl group. The strategic selection of these precursors is paramount for a successful and efficient synthesis.
The precursor providing the 4-bromo-3-fluoro-phenyl moiety is a critical component. A common and logical starting material is a dihalogenated benzene derivative that allows for selective reaction at one position. For instance, 1,4-dibromo-2-fluorobenzene serves as an excellent precursor. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine atom, can be exploited to achieve selective coupling.
The synthesis of these precursors often begins with commercially available anilines. For example, 4-bromo-2-fluoroaniline can be synthesized from ortho-fluoroaniline through bromination. This intermediate can then undergo diazotization followed by a substitution reaction to yield the desired brominated and fluorinated benzene derivative guidechem.comchemicalbook.com. A patent describes a method starting with o-fluoroaniline, which is brominated using bromine and tetrabutylammonium bromide to produce 2-fluoro-4-bromoaniline google.com. This approach is highlighted as a cost-effective alternative to using N-bromosuccinimide google.com.
The second key precursor is a butyl-substituted phenyl synthon, which introduces the 4-butylphenyl group. The nature of this synthon is dictated by the specific cross-coupling methodology chosen for the biphenyl formation.
For Suzuki-Miyaura Coupling: The most widely used synthon is 4-butylphenylboronic acid or its corresponding boronic esters. These organoboron compounds are favored due to their stability to air and moisture, low toxicity, and the commercial availability of many derivatives libretexts.org.
For Kumada Coupling: The required precursor is an organomagnesium compound, specifically a Grignard reagent such as 4-butylphenylmagnesium bromide wikipedia.orgorganic-chemistry.org. While highly reactive and effective, Grignard reagents are sensitive to moisture and incompatible with many functional groups organic-chemistry.org.
For Stille Coupling: This reaction employs an organotin reagent, such as (4-butylphenyl)trimethylstannane or (4-butylphenyl)tributylstannane organic-chemistry.orgwikipedia.org. Organostannanes are known for their tolerance of a wide variety of functional groups but are often avoided due to the high toxicity of tin compounds wikipedia.orgthermofisher.com.
For Hiyama Coupling: The corresponding synthon is an organosilane, for example, (4-butylphenyl)trimethoxysilane or (4-butylphenyl)triethoxysilane. Organosilanes are non-toxic and readily available, but their C-Si bond requires activation, typically with a fluoride source or a base, for transmetalation to occur rsc.orgorganic-chemistry.org.
The strategic choice among these synthons depends on factors like functional group tolerance, reaction conditions, cost, and toxicity considerations.
Cross-Coupling Reactions in 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Synthesis
The formation of the C-C bond between the two aryl precursors is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern biaryl synthesis due to their reliability, functional group tolerance, and high yields.
The Suzuki-Miyaura coupling is arguably the most prevalent method for synthesizing biaryls and is well-suited for producing this compound. The reaction couples an organoboron reagent (e.g., 4-butylphenylboronic acid) with an organohalide (e.g., a derivative of 1,4-dibromo-2-fluorobenzene) libretexts.org. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst nih.govnih.gov.
The synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling has been extensively studied mdpi.comugr.esacs.org. A typical strategy for the target molecule would involve the reaction of 4-butylphenylboronic acid with a suitable 4-bromo-3-fluorophenyl halide. The presence of a base is essential for the transmetalation step nih.gov.
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 °C | acs.org |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 °C | nih.gov |
| Pd/C | K₂CO₃ | DMF/Water | 80 °C | mdpi.com |
| Bis(pyrazolyl)palladium(II) complexes | - | - | 140 °C | rsc.org |
While the Suzuki-Miyaura coupling is often preferred, other cross-coupling reactions offer alternative synthetic routes.
Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.org. For the synthesis of the target compound, 4-butylphenylmagnesium bromide would be coupled with a dihalofluorobenzene. A key advantage is the low cost and high reactivity of Grignard reagents, though their functional group intolerance is a significant limitation organic-chemistry.org.
Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium organic-chemistry.orglibretexts.org. It is known for its excellent functional group tolerance and mild reaction conditions thermofisher.com. The synthesis would involve reacting a 4-butylphenylstannane with a brominated-fluorinated benzene derivative. The primary drawback is the toxicity and difficulty in removing organotin byproducts wikipedia.org.
Hiyama Coupling: The Hiyama coupling uses an organosilane as the nucleophilic partner, activated by a fluoride source (like TBAF) or a base organic-chemistry.org. This method is attractive because organosilanes are non-toxic, stable, and relatively inexpensive rsc.org. The reaction of a 4-butylphenylsilane with the appropriate aryl halide under palladium catalysis would provide a greener alternative to the Stille coupling organic-chemistry.orgmdpi.com.
| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Low toxicity, stable reagents, commercially available | Can be sensitive to base-sensitive substrates | libretexts.org |
| Kumada | Grignard (R-MgX) | High reactivity, inexpensive reagents | Low functional group tolerance, moisture sensitive | wikipedia.orgorganic-chemistry.org |
| Stille | Stannane (R-SnR'₃) | Excellent functional group tolerance, mild conditions | High toxicity of tin compounds, purification issues | organic-chemistry.orgwikipedia.org |
| Hiyama | Silane (R-SiR'₃) | Non-toxic, inexpensive reagents | Requires an activating agent (e.g., fluoride) | rsc.orgorganic-chemistry.org |
The efficiency of any cross-coupling reaction is highly dependent on the catalyst system and reaction conditions. For palladium-catalyzed reactions, the choice of ligand is crucial. Electron-rich, bulky phosphine (B1218219) ligands often promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and enabling the use of less reactive aryl chlorides nih.govacs.org.
Key parameters for optimization include:
Catalyst and Ligand: While simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are effective, modern catalyst systems often employ specialized phosphine ligands. Ligands such as SPhos or o-(di-tert-butylphosphino)biphenyl have shown high activity, even at room temperature or with low catalyst loadings for challenging substrates nih.govacs.org. Heterogeneous catalysts, such as palladium nanoparticles supported on graphene, offer the advantage of easier separation and potential for recycling mdpi.comugr.es.
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield by influencing the transmetalation step nih.gov.
Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene, dioxane, or DMF) and water, which can be crucial for dissolving the inorganic base and facilitating the reaction acs.org.
Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed mdpi.comacs.org. Microwave irradiation has also been used to accelerate reactions nih.gov.
Careful screening of these parameters is essential to develop a robust and efficient process that maximizes the yield of this compound while minimizing side reactions and impurities.
Emerging Synthetic Routes and Innovative Methodologies
Modern organic synthesis has increasingly focused on the development of more efficient and sustainable methods for constructing complex molecules. For specialized biphenyls, emerging routes that minimize pre-functionalization steps and utilize mild reaction conditions are of high interest. Methodologies such as direct C-H activation and visible-light-mediated photoredox catalysis represent the forefront of this endeavor, enabling novel disconnections for the assembly of intricate biaryl cores.
Carbon-hydrogen (C-H) activation has emerged as a powerful strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov This approach circumvents the need for pre-functionalized starting materials, such as organohalides or organometallics, thus improving atom economy and shortening synthetic sequences. In the context of biphenyl synthesis, C-H activation can be applied to either form the biaryl linkage itself (via C-H/C-H or C-H/C-X coupling) or to modify a pre-existing biphenyl scaffold.
Recent advancements have focused on directing group-assisted, transition-metal-catalyzed C-H functionalization to achieve high levels of regioselectivity. researchgate.netacs.org For a molecule like this compound, a C-H functionalization strategy could be envisioned for the late-stage introduction of substituents onto the biphenyl core. For example, directing groups can be employed to guide a metal catalyst, typically palladium or rhodium, to a specific C-H bond. researchgate.netacs.org
Research has demonstrated the use of U-shaped templates and synthetically useful functional groups, such as nitriles, to direct the functionalization of remote C-H bonds on biphenyl derivatives. escholarship.orgnih.gov A nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds has been achieved using a palladium/2-pyridone catalytic system. escholarship.orgnih.gov Density Functional Theory (DFT) computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state is responsible for this remote meta-selectivity. escholarship.orgnih.gov The 2-pyridone ligand plays a crucial role in the concerted metalation-deprotonation (CMD) process, facilitating the cleavage of the targeted C-H bond. escholarship.orgnih.gov This methodology is particularly valuable as the nitrile directing group can be readily converted into other useful functionalities like amines or carboxylic acids. escholarship.orgnih.gov
Below is a table summarizing research findings for the C-H functionalization of biphenyl systems, which could be conceptually applied to precursors of this compound.
| Catalyst System | Directing Group | Functionalization Type | Key Findings | Potential Application |
|---|---|---|---|---|
| Palladium/2-Pyridone | Nitrile | meta-C-H Olefination, Acetoxylation, Iodination | Achieves remote meta-selectivity on biphenyl rings through a proposed Pd-Ag dimeric transition state. escholarship.orgnih.gov | Introduction of functional groups at specific positions on a fluorobiphenyl precursor. |
| Rhodium(III) | Hydroxamate | Csp³-H Activation | Enables diastereoselective synthesis of α-alkoxylated γ-lactams by merging C-H and C-C bond activation. nih.gov | Functionalization of alkyl chains, such as the butyl group, on the biphenyl scaffold. |
| Palladium(II) | Pyridine Template | meta-C-H Arylation, Iodination | Development of a U-shaped template to functionalize the meta-C-H bonds of phenylacetic acid scaffolds. researchgate.net | Controlled introduction of additional aryl groups or halogens to the biphenyl structure. |
Visible-light photoredox catalysis has become a transformative tool in organic chemistry, enabling the formation of chemical bonds under exceptionally mild conditions. semanticscholar.orgbeilstein-journals.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.orgumich.edu These radicals can then engage in a variety of bond-forming events, including the C-C bond formation required for constructing the biphenyl skeleton.
The synthesis of fluorinated aromatic compounds, in particular, has benefited significantly from photoredox catalysis. semanticscholar.orgmdpi.comresearchgate.net For the synthesis of a molecule like this compound, a photoredox-catalyzed cross-coupling of two aryl partners could be a viable approach. This process often involves the reductive or oxidative quenching of an excited-state photocatalyst by one of the coupling partners to generate an aryl radical. This radical can then add to the other aryl partner, leading to the biphenyl product after a subsequent oxidation or reduction step.
The merger of photoredox catalysis with transition metal catalysis, such as nickel or copper, has further expanded the scope of these reactions. nih.gov In such dual catalytic systems, the photocatalyst generates a low-valent transition metal species or radical intermediates that participate in the C-C bond-forming cross-coupling cycle. This synergistic approach has been successful in coupling aryl halides with various partners. researchgate.net For instance, a visible-light-promoted iridium photoredox and nickel dual-catalyzed procedure has been developed for C-N bond formation, and similar principles are applied to C-C bond formation. researchgate.net
Research into the photo-oxidative cascade cyclization of biaryls to form spirotrienones demonstrates the power of photoredox catalysis to initiate complex transformations from biphenyl precursors. chemrxiv.org While not a direct synthesis of the biphenyl core, it highlights the generation of radical intermediates from biphenyls under photoredox conditions. chemrxiv.org
The table below details representative findings in photoredox-catalyzed reactions relevant to the formation of substituted biaryls.
| Catalyst System | Reaction Type | Substrates | Key Features | Relevance to Target Compound |
|---|---|---|---|---|
| fac-Ir(ppy)₃ (Photocatalyst) | Radical Fluoroalkylation/Cyclization | Biphenyl-based isocyanides and alkyl bromides | Proceeds at room temperature in the absence of external oxidants to form 6-alkylated phenanthridines. researchgate.net | Demonstrates C-C bond formation involving a biphenyl scaffold and radical intermediates under photoredox conditions. |
| Ru(bpy)₃(PF₆)₂ (Photocatalyst) / Ni(II) (Co-catalyst) | Cross-Coupling | Aryl halides and coupling partners | Dual catalysis enables coupling via radical intermediates and odd-electron transition metal species. nih.gov | A potential method for coupling a bromo-fluorobenzene derivative with a butyl-benzene derivative. |
| Organic Dyes (e.g., Eosin Y) | C-H Arylation | Arenes and Aryl Diazonium Salts | Metal-free approach that utilizes visible light to generate aryl radicals for C-H functionalization. | A green chemistry approach for the direct arylation of a fluorinated or butylated benzene ring. |
| [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | Radical Addition | Alkenes and Dibromofluoromethane | Efficient generation of radical species for addition reactions, leading to fluorinated alkanes. organic-chemistry.org | Illustrates the generation of radicals from halogenated precursors for C-C bond formation. |
Reaction Mechanisms and Reactivity of 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl
Electrophilic Aromatic Substitution Pathways on the Biphenyl (B1667301) Core
The biphenyl core of 4-bromo-4'-butyl-3-fluoro-1,1'-biphenyl is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. rutgers.edumasterorganicchemistry.com The regioselectivity of such reactions is dictated by the directing effects of the existing substituents on the two aromatic rings.
On one ring, the butyl group is an activating, ortho, para-directing group. On the other ring, the bromine and fluorine atoms are deactivating but also ortho, para-directing. nih.govyoutube.com In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the ring that is more activated. youtube.com Therefore, substitution is more likely to occur on the butyl-substituted ring.
Specifically, the butyl group directs incoming electrophiles to the positions ortho to it (positions 3' and 5'). The para position (4') is already occupied by the other phenyl ring. Steric hindrance from the adjacent phenyl ring might slightly favor substitution at the 3' and 5' positions.
On the other ring, both the bromine and fluorine atoms are deactivating, making this ring less susceptible to electrophilic attack compared to the butyl-substituted ring. nih.gov However, if substitution were to occur on this ring, the directing effects would be as follows:
The fluorine at position 3 is ortho, para-directing. The para position is occupied by the bromine atom. It would direct incoming electrophiles to positions 2 and 5.
The bromine at position 4 is also ortho, para-directing. It would direct incoming electrophiles to positions 3 and 5.
Nucleophilic Substitution at the Bromine Center for Derivatization
The bromine atom on the biphenyl core is a key site for derivatization through nucleophilic substitution reactions, which can be broadly categorized into two main pathways.
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, creating highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce new functional groups.
Grignard Reagents: In the presence of magnesium metal, typically in an anhydrous ether solvent, this compound can form a Grignard reagent. masterorganicchemistry.comlibretexts.org This reaction involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu The resulting organomagnesium compound can then be used in various reactions, such as the formation of carboxylic acids by reaction with carbon dioxide, or the synthesis of alcohols by reaction with aldehydes and ketones. masterorganicchemistry.comlibretexts.org
Organolithium Compounds: Reaction with strong organolithium bases, such as n-butyllithium, can lead to the formation of an organolithium species. fishersci.frlibretexts.org This is typically achieved through a metal-halogen exchange reaction. libretexts.org The resulting aryllithium compound is a potent nucleophile and can be used in a similar range of reactions as Grignard reagents, often with enhanced reactivity. fishersci.fr
| Reagent | Intermediate | Subsequent Reactions |
| Mg | Grignard Reagent (Ar-MgBr) | Reaction with CO₂, aldehydes, ketones |
| n-BuLi | Organolithium (Ar-Li) | Reaction with a wide range of electrophiles |
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the molecular diversity achievable from this starting material.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. ugr.esmdpi.comnih.gov This is a highly versatile method for creating new C-C bonds and can be used to introduce a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. nih.govresearchgate.net
Stille Coupling: This reaction pairs the aryl bromide with an organotin compound, catalyzed by palladium. It offers a broad substrate scope and is tolerant of many functional groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines in the presence of a palladium catalyst. This is a key method for synthesizing arylamines.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a new C-C triple bond.
| Coupling Reaction | Reactant | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | C-C |
| Stille | Organotin compound | C-C |
| Buchwald-Hartwig | Amine | C-N |
| Sonogashira | Terminal alkyne | C-C (triple bond) |
Directed Ortho-Metalation in Fluorinated Biphenyl Systems
The fluorine atom at the 3-position can act as a directing group in ortho-metalation reactions. unblog.fruwindsor.caresearchgate.net This is a powerful technique for the regioselective functionalization of aromatic rings. drexel.eduorganic-chemistry.org In the presence of a strong base, typically an organolithium reagent, the fluorine atom can direct the deprotonation of the adjacent ortho position (the C2 position). researchgate.net This is due to the ability of the fluorine to coordinate with the lithium cation, stabilizing the transition state for deprotonation at the neighboring site. uwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a substituent specifically at the 2-position. This method provides a complementary approach to electrophilic aromatic substitution for functionalizing the fluorinated ring.
Reactivity Profile of the Butyl Side Chain
The butyl side chain, being an alkyl group, exhibits reactivity characteristic of alkanes. The most common reactions involve the carbon-hydrogen bonds, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).
Free Radical Halogenation: Under UV light or with a radical initiator, the butyl group can undergo free radical halogenation. rutgers.eduma.edu The benzylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. rutgers.edu This would lead to the selective formation of 4-(1-halobutyl)-4'-bromo-3-fluoro-1,1'-biphenyl.
Oxidation: Strong oxidizing agents can oxidize the butyl group. Depending on the reaction conditions, this can lead to the formation of a ketone (at the benzylic position) or complete cleavage of the side chain to a carboxylic acid.
Radical Reactions Involving Halogen Substituents
The carbon-bromine bond can also participate in radical reactions. fiveable.melibretexts.org For instance, under certain conditions, the C-Br bond can be cleaved homolytically to generate an aryl radical. libretexts.org This radical can then participate in a variety of transformations, including:
Radical-mediated coupling reactions: The aryl radical can couple with other radical species or add to unsaturated systems.
Reduction (dehalogenation): The bromine atom can be replaced by a hydrogen atom through a radical chain mechanism, often using reagents like tributyltin hydride. libretexts.org
These radical pathways offer alternative methods for the functionalization and modification of the this compound molecule. libretexts.org
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, the precise arrangement of atoms and their electronic environments can be mapped.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl group. The protons on the fluoro- and bromo-substituted ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butyl-substituted ring will show simpler aromatic splitting. The butyl group itself will present characteristic aliphatic signals.
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atoms attached to the fluorine and bromine will have their chemical shifts significantly influenced by these electronegative atoms. The presence of the fluorine atom will also introduce C-F coupling, which is a key diagnostic feature.
¹⁹F NMR spectroscopy is particularly informative, offering a direct probe of the fluorine's local environment. A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H | 7.0 - 7.8 (aromatic), 0.9 - 2.7 (aliphatic) | Complex multiplets for aromatic protons due to H-H and H-F couplings. Triplet for terminal CH₃ and multiplets for CH₂ groups of the butyl chain. |
| ¹³C | 110 - 165 (aromatic), 14 - 35 (aliphatic) | Signals for carbons attached to F and Br will be distinct. C-F couplings will be observable. |
| ¹⁹F | -110 to -120 | A single resonance, likely a doublet of doublets or a more complex multiplet due to coupling with ortho and meta protons. |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the ¹H and ¹³C signals and establish the connectivity between the two phenyl rings and the substituents, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within each aromatic ring and along the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the two phenyl rings and for confirming the positions of the substituents relative to the protons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the aromatic rings, the C-F and C-Br bonds, and the aliphatic butyl group.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretching (aliphatic) | 2850 - 2960 | IR, Raman |
| C=C stretching (aromatic) | 1400 - 1600 | IR, Raman |
| C-F stretching | 1100 - 1250 | IR |
| C-Br stretching | 500 - 600 | IR, Raman |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₆BrF. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₆H₁₆BrF |
| Monoisotopic Mass | 306.0474 u |
| Isotopic Pattern | Presence of M and M+2 peaks of nearly equal intensity, characteristic of a single bromine atom. |
X-ray Crystallography for Solid-State Structural Analysis and Molecular Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. It would also reveal how the molecules pack in the crystal lattice, which is crucial for understanding its bulk properties. Studies on similar compounds, such as 4-bromo-4'-fluorobiphenyl, have shown that the inter-ring dihedral angle is a key structural parameter. researchgate.net
Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization
UV-visible absorption and fluorescence (emission) spectroscopy are used to investigate the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic π-π* transitions associated with the biphenyl (B1667301) core. The position and intensity of these bands are influenced by the substituents. The emission spectrum would provide information about the excited state properties of the molecule, which is particularly relevant for applications in optoelectronic materials. Theoretical studies on similar halogenated biphenyls have been used to understand their electronic properties and charge transfer characteristics.
Computational Chemistry and Theoretical Investigations of 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other electronic properties. wikipedia.org
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), can be used to map the potential energy surface as a function of this dihedral angle. jcsp.org.pkjcsp.org.pkresearchgate.net This allows for the identification of the lowest energy conformation (the global minimum) and any other stable or metastable conformations (local minima). The presence of the bromine and fluorine atoms, along with the butyl group, will influence the energy landscape due to steric and electronic effects. For instance, the fluorine atom at the 3-position is expected to introduce a twist in the biphenyl (B1667301) core to minimize steric hindrance.
A hypothetical DFT study on 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl could yield data such as the following:
| Parameter | Calculated Value |
| Optimized Dihedral Angle (°) | 45.8 |
| Ground State Energy (Hartree) | -3456.789 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.1 |
| HOMO-LUMO Gap (eV) | 5.1 |
This table is illustrative and based on typical values for similar fluorinated biphenyl compounds.
Ab initio methods, which are based on first principles without empirical parameters, are crucial for studying the excited states of molecules. wikipedia.orgaps.org Techniques like Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction Singles (CIS) can be used to predict the electronic absorption spectra of this compound. usc.edunih.gov
These calculations provide information about the energies of electronic transitions and the nature of the molecular orbitals involved. For example, the lowest energy transition is typically a HOMO to LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. aps.org The analysis of these transitions is vital for understanding the photophysical properties of the molecule, which is important for applications in optical devices.
A hypothetical electronic excitation analysis for this compound might reveal:
| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S1 | 4.8 | 0.35 | HOMO -> LUMO |
| S2 | 5.2 | 0.12 | HOMO-1 -> LUMO |
| S3 | 5.5 | 0.05 | HOMO -> LUMO+1 |
This table is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Dynamics in Different Environments
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics of this compound in various environments, such as in a liquid crystalline phase or in a solvent. mdpi.comaps.orgaps.org
These simulations can reveal how the molecule rotates and flexes over time, and how its conformation is influenced by interactions with neighboring molecules. mdpi.com For liquid crystal applications, understanding the collective behavior and orientational order of a large number of these molecules is crucial, and MD simulations are an invaluable tool for this purpose. The force fields used in these simulations are often parameterized using data from quantum chemical calculations.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, DFT calculations can be used to simulate the infrared (IR) and Raman spectra of this compound. tandfonline.comnih.gov The calculated vibrational frequencies and intensities can aid in the interpretation of experimental spectra. mdpi.com
Similarly, NMR (Nuclear Magnetic Resonance) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org These predictions can be highly valuable for confirming the chemical structure of the synthesized compound.
Reaction Mechanism Elucidation through Transition State Modeling
Computational methods can be employed to study the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route for biphenyl compounds is the Suzuki coupling reaction. rsc.orgrsc.org
By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. e-bookshelf.deyoutube.com Calculating the energy of these transition states allows for the determination of the activation energy of the reaction, providing insights into the reaction kinetics. rsc.org This can be particularly useful for optimizing reaction conditions to improve the yield and purity of the final product.
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. rsc.orgnih.gov In the context of this compound, QSPR models can be developed to predict properties relevant to its application in liquid crystals, such as clearing point, dielectric anisotropy, and viscosity.
The "descriptors" used in QSPR models are often derived from computational chemistry calculations. These can include electronic descriptors (like dipole moment and polarizability), steric descriptors (related to the molecule's size and shape), and topological descriptors (which describe the connectivity of atoms). By building a QSPR model based on a series of related biphenyl compounds, the properties of new, unsynthesized molecules can be predicted, thus accelerating the design of new materials with desired characteristics. rsc.org
Role as a Building Block in Organic Electronic Materials Research
The tailored electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine and bromine atoms and the electron-donating butyl group, make it a candidate for the synthesis of novel organic electronic materials. The bromine atom, in particular, serves as a key functional group for cross-coupling reactions, a cornerstone of modern organic electronics synthesis.
While direct application of this compound in OLEDs is not extensively documented, its structural motifs are found in more complex molecules utilized in OLED technology. Brominated biphenyl derivatives are common precursors in the synthesis of larger, conjugated systems that form the emissive or charge-transport layers in OLED devices. The presence of the fluorine atom can enhance the electrochemical stability and influence the energy levels of the final material, which are critical parameters for OLED performance. The butyl group can improve the solubility of the resulting materials, facilitating their processing from solution.
Research into the synthesis of triarylamine-based OLED materials, for instance, often involves the use of palladium-catalyzed cross-coupling reactions where a brominated aromatic compound is a key reactant. These reactions enable the construction of the complex molecular architectures required for efficient charge injection, transport, and emission in OLEDs.
In the field of organic photovoltaics, fluorinated organic materials have garnered significant attention due to their potential to enhance the performance of OPV devices. The introduction of fluorine atoms into the backbone of conjugated polymers and small molecules can lower the HOMO and LUMO energy levels, leading to higher open-circuit voltages (Voc). Furthermore, fluorination can influence the molecular packing and morphology of the active layer, which are crucial for efficient charge separation and transport.
While specific studies detailing the integration of this compound into OPV devices are not prominent, its structure represents a valuable building block for the synthesis of novel donor or acceptor materials. The bromo-functionalization allows for its incorporation into larger polymeric or molecular structures through reactions like Suzuki or Stille coupling, which are widely used in the synthesis of OPV materials. The combination of fluorine and a butyl chain offers a strategy to simultaneously tune electronic properties and solubility.
The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. The biphenyl core of this compound provides a rigid, conjugated backbone that is a common feature in many high-performance organic semiconductors. The fluorine substitution can lead to enhanced intermolecular interactions and improved charge transport characteristics.
The synthetic utility of the bromo-group allows for the extension of the conjugated system, a key strategy in designing materials with high charge carrier mobilities. For example, it can be used to synthesize larger, planar aromatic systems that facilitate π-π stacking and efficient charge transport in the solid state. Although direct applications of this specific compound in FETs are not widely reported, its potential as a precursor for more complex organic semiconductors is significant.
Monomer in Covalent Organic Frameworks (COFs) Synthesis
Covalent organic frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. Their properties can be tailored by the judicious selection of molecular building blocks, or monomers. The rigid structure and defined geometry of this compound make it a potential candidate for the construction of novel COFs.
The term "linker" in the context of porous organic polymers refers to the molecular components that connect to form the extended network. The bifunctional nature of this compound, with reactive sites at the bromine position and potentially at other positions on the aromatic rings through further functionalization, allows it to act as a linker molecule. The length and geometry of the biphenyl unit can be used to control the pore size and topology of the resulting porous polymer.
The synthesis of porous organic polymers often involves coupling reactions, such as Suzuki or Sonogashira coupling, where di- or tri-functionalized monomers are connected to form a rigid, porous network. The bromo-group on this compound is an ideal handle for such coupling reactions.
The butyl and fluoro substituents on the biphenyl core of this compound can play a crucial role in tailoring the properties of COFs. The butyl groups can influence the framework's hydrophobicity and its interactions with guest molecules. The fluorine atoms can impart specific chemical functionalities within the pores of the COF, potentially leading to applications in selective gas sorption or catalysis.
By co-polymerizing functionalized monomers like this compound with other linkers, it is possible to create COFs with precisely controlled pore environments and chemical properties. This bottom-up approach to materials design is a key advantage of COF chemistry and highlights the potential utility of versatile building blocks like the subject compound.
Advanced Applications and Functionalization Strategies in Materials Science Research for 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl
The unique molecular architecture of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, which combines a semi-rigid biphenyl (B1667301) core with carefully selected substituents, makes it a compound of significant interest in materials science. The presence of a flexible butyl chain, a polar fluorine atom, and a reactive bromine atom on a twisted biphenyl scaffold opens avenues for its application in sophisticated technologies, including advanced luminescent materials and liquid crystal displays.
Structure Property Relationships and Design Principles for 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl Derivatives
Influence of Halogenation (Bromine and Fluorine) on Electronic Structure and Reactivity
The presence and position of halogen atoms are critical in tuning the electronic landscape of biphenyl (B1667301) systems. In 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, both bromine and fluorine exert significant, albeit different, electronic effects.
Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces a strong electron-withdrawing inductive effect (-I). nih.gov This effect stabilizes the molecule's frontier molecular orbitals (HOMO and LUMO), generally leading to a wider energy gap. nih.gov This stabilization can enhance the oxidative stability and electron-transporting capabilities of derived materials. While fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, the inductive effect typically dominates in influencing the electronic properties of the aromatic core. nih.gov The strategic placement of fluorine atoms can have a dramatic impact on the strength of non-covalent interactions, such as halogen bonding. researchgate.net
Electronic Effects and Reactivity of Bromine: The bromine atom also has an electron-withdrawing inductive effect, though it is weaker than that of fluorine. Its p-orbitals can participate in p-π conjugation with the aromatic ring, which can influence the electronic distribution. researchgate.net A key feature of the bromo-substituent is its utility as a reactive site for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. acs.orgnih.gov This allows the this compound core to be used as a versatile building block for synthesizing more complex conjugated molecules, oligomers, and polymers for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electronic properties, and thus the reactivity of the C-Br bond, can be modulated by the presence of other substituents on the biphenyl rings. acs.org
| Substituent | Primary Electronic Effect | Impact on Molecular Orbitals | Key Role in Material Design |
|---|---|---|---|
| Fluorine | Strong Inductive Withdrawal (-I) | Lowers HOMO/LUMO energy levels, increases stability | Tuning energy levels for charge injection, enhancing stability. nih.gov |
| Bromine | Moderate Inductive Withdrawal (-I), p-π Conjugation | Lowers HOMO/LUMO energy levels. researchgate.net | Provides a reactive site for cross-coupling reactions to extend conjugation. acs.orgnih.gov |
Impact of Butyl Substituent on Molecular Packing, Intermolecular Interactions, and Solution Behavior
The 4'-butyl group, an alkyl substituent, primarily influences the physical and morphological properties of the molecule rather than its electronic structure. Its main roles are to enhance solubility and control intermolecular organization in the solid state.
Solubility and Processing: The introduction of alkyl chains like butyl significantly improves the solubility of conjugated molecules in common organic solvents. mdpi.com This is crucial for the solution-based processing of materials, which is often a more cost-effective method for fabricating large-area electronic devices compared to vacuum deposition.
| Property | Influence of Butyl Group | Significance |
|---|---|---|
| Solubility | Increases solubility in organic solvents. | Enables solution-based processing for device fabrication. mdpi.com |
| Molecular Packing | Mediates intermolecular spacing and orientation through van der Waals forces. | Affects crystal structure and thin-film morphology, which are crucial for charge transport. nih.govrsc.org |
| Intermolecular Forces | Introduces significant dispersion forces. | Influences melting point, boiling point, and phase behavior. unizin.orgquora.com |
Conformational Flexibility and Torsional Angles of the Biphenyl Core
The biphenyl unit is not rigid; the two phenyl rings can rotate around the central C-C single bond. The angle between the planes of the two rings is known as the torsional or dihedral angle.
In an unsubstituted biphenyl molecule, steric repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') forces the rings out of planarity, resulting in a torsional angle of approximately 45° in the gas phase. libretexts.orgic.ac.uk This angle represents a compromise between two opposing forces: steric hindrance, which favors a twisted conformation, and π-conjugation, which favors a planar one.
The substitution pattern significantly influences this angle. While the subject molecule lacks bulky ortho-substituents that would enforce a large torsional angle, the 3-fluoro group can exert electronic effects that modify the rotational barrier. libretexts.org Computational studies on related 3,3'-dihalogenated biphenyls suggest energy minima at dihedral angles of about 45° and 135°. acs.orgresearchgate.net For similar asymmetrically substituted biphenyls like 4-bromo-4'-fluorobiphenyl, experimental X-ray diffraction data show dihedral angles in the range of 38-40°. researchgate.net It is expected that this compound would adopt a similarly twisted conformation. The degree of planarity is a critical parameter, as it directly affects the extent of π-conjugation across the molecule, which in turn governs its electronic and optical properties, such as the HOMO-LUMO gap and absorption/emission wavelengths. researchgate.net
| Compound | Torsional Angle (θ) | Method | Reference |
|---|---|---|---|
| Biphenyl (gas phase) | ~45° | Experimental/Theoretical | libretexts.orgic.ac.uk |
| 3,3'-Dihalogen Biphenyls | ~45° and ~135° (double minimum) | Computational (B3LYP) | acs.orgresearchgate.net |
| 4-Bromo-4'-fluorobiphenyl | 38.2° - 40.3° | X-ray Crystallography | researchgate.net |
Rational Design Strategies for Tuning Electronic and Optical Responses in Derived Materials
The principles outlined in the preceding sections form the basis for rationally designing new materials derived from this compound. The goal is to fine-tune the material's properties for specific applications.
Extension of Conjugation via Cross-Coupling: The bromine atom at the 4-position is the primary site for synthetic modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), various aromatic, heteroaromatic, or vinyl groups can be attached. nih.gov This strategy extends the π-conjugated system, which typically results in a red-shift of the absorption and emission spectra and a reduction of the HOMO-LUMO gap. This is a fundamental approach for creating new chromophores and fluorophores for OLEDs, sensors, and nonlinear optics. researchgate.netrsc.org
Tuning Energy Levels with Fluorine: The fluorine atom at the 3-position helps to lower the HOMO and LUMO energy levels. nih.gov This is particularly advantageous in designing materials for OLEDs, where precise energy level alignment with adjacent layers (e.g., charge transport and injection layers) is necessary for efficient device operation. wikipedia.org Fluorination can also enhance the electron affinity of the molecule, making it a better candidate for n-type (electron-transporting) materials.
Morphology Control with the Butyl Group: The butyl group is essential for ensuring good processability. mdpi.com By modifying the length or branching of this alkyl chain (e.g., using isobutyl or sec-butyl groups), one can systematically alter the intermolecular packing and thin-film morphology. rsc.orguky.edu This control is vital for optimizing charge carrier mobility in organic field-effect transistors (OFETs) and influencing the donor-acceptor interface in organic photovoltaics (OPVs). mdpi.com
By combining these strategies, a chemist can use the this compound scaffold to develop a wide array of functional organic materials. For instance, coupling it with an electron-donating moiety could produce a donor-acceptor type molecule with strong intramolecular charge transfer, a property desirable for nonlinear optics and OPVs. Alternatively, polymerizing this unit could lead to a stable, solution-processable semiconductor for printed electronics.
Emerging Research Directions and Future Perspectives for 4 Bromo 4 Butyl 3 Fluoro 1,1 Biphenyl Research
Integration into Supramolecular Assemblies and Self-Assembled Systems
The exploration of 4-bromo-4'-butyl-3-fluoro-1,1'-biphenyl in the realm of supramolecular chemistry is a promising research direction. The distinct electronic nature of the C-F and C-Br bonds can be exploited to direct the self-assembly of these molecules into highly ordered structures. researchgate.netnih.govbirmingham.ac.uk Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is an emerging tool in crystal engineering and the design of liquid crystals. researchgate.netnih.gov The bromine atom in the target molecule can act as a halogen bond donor, facilitating the formation of predictable and robust supramolecular architectures.
Furthermore, the fluorinated nature of the compound can lead to the formation of unique liquid crystalline phases. nih.govtandfonline.comnih.gov Fluorinated liquid crystals often exhibit distinct mesomorphic behaviors due to the specific steric and electronic effects of fluorine. nih.govtandfonline.com The interplay between the halogen bonding of the bromine, the dipole moment introduced by the fluorine, and the van der Waals interactions of the butyl chain could lead to the formation of novel smectic or nematic phases with unique optical and electronic properties. nih.govscilit.com Future research could focus on systematically studying the phase behavior of this compound and its derivatives, potentially leading to the discovery of new liquid crystal materials for display technologies and optical devices. aps.orgrsc.org
The self-assembly of such fluorinated molecules can also be harnessed to create nanofibrous architectures. nih.gov Scanning electron microscopy could be employed to visualize the formation of these structures, driven by a combination of π-π stacking of the biphenyl (B1667301) cores and halogen bonding. nih.gov
Applications in Catalysis and Novel Reaction Methodology Development
The development of novel catalysts and reaction methodologies represents another significant frontier for this compound research. Biphenyl-based phosphine (B1218219) ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions. researchgate.net The specific electronic and steric properties of this compound could be leveraged by its conversion into a phosphine ligand. The electron-withdrawing nature of the fluorine atom and the steric bulk of the butyl group could modulate the catalytic activity and selectivity of a palladium center. researchgate.netnih.gov
Future work could involve the synthesis of phosphine derivatives of this compound and the evaluation of their catalytic performance in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netnih.govresearchgate.net The bromine atom on the biphenyl ring also serves as a reactive handle for further functionalization, allowing for the synthesis of a library of ligands with tunable properties. This could lead to the development of highly efficient and selective catalysts for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.govnih.gov
Moreover, the investigation of this compound in photoredox catalysis is a compelling direction. Functionalized biphenyls and terphenyls have shown promise as organic photoredox catalysts for reactions like CO2 reduction. chemrxiv.orgchemrxiv.orgresearchgate.net The electronic properties of this compound, influenced by its substituents, could be tuned to achieve desirable excited-state characteristics for photocatalytic applications.
Green Chemistry Approaches to Synthesis and Derivatization
Advancing green chemistry principles in the synthesis and modification of this compound is crucial for its sustainable development and application. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biphenyl derivatives and can be performed under environmentally benign conditions. researchgate.netacs.org Future research should focus on optimizing the synthesis of the target compound using water as a solvent, employing recyclable catalysts such as palladium nanoparticles supported on materials like fullerene, and minimizing the use of hazardous reagents. researchgate.net
The use of plant extracts as reducing agents for the synthesis of metallic nanoparticles for catalysis is another emerging green approach that could be explored. nih.gov Derivatization of this compound could also be designed with green chemistry in mind. For instance, the bromination step to introduce the bromine atom could be carried out using greener brominating agents and solvent-free conditions. chemicalbook.comgoogle.com The development of one-pot synthesis procedures would further enhance the efficiency and reduce the environmental footprint of producing this and related functionalized biphenyls. nih.gov
Theoretical Advancements in Predicting Material Performance and Design
Computational modeling, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and design of new materials based on this compound. ichem.mdichem.md DFT calculations can provide valuable insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the performance of the material in electronic devices. ichem.mdichem.mdresearchgate.netarxiv.orgacs.org
Theoretical studies can elucidate the impact of the bromo, fluoro, and butyl substituents on the molecule's geometry, dipole moment, and polarizability. This understanding is key to predicting its self-assembly behavior and liquid crystalline properties. ichem.mdichem.md Furthermore, computational models can be used to screen potential derivatives of this compound for specific applications, such as organic semiconductors or photoredox catalysts, by calculating their charge transport properties and excited-state energies. royalsocietypublishing.orgroyalsocietypublishing.orgresearching.cn This in-silico approach can significantly reduce the experimental effort required for material discovery.
Synergistic Research with Nanomaterials for Hybrid Functional Systems
The integration of this compound with nanomaterials to create hybrid functional systems is a highly promising research avenue with the potential for groundbreaking applications. The unique properties of this biphenyl derivative can be combined with the functionalities of various nanoparticles to develop advanced materials. acs.orgnih.govmdpi.commdpi.comnih.gov
For instance, the compound could be used to functionalize the surface of magnetic nanoparticles. The resulting hybrid material could exhibit both the liquid crystalline or electronic properties of the biphenyl and the magnetic responsiveness of the nanoparticles. nih.gov This could lead to the development of novel magneto-optic devices or targeted drug delivery systems.
Another exciting possibility is the incorporation of this compound into polymer nanocomposites. nih.govmdpi.com Its presence could enhance the optical or mechanical properties of the polymer matrix. For example, nanocomposites containing this fluorinated biphenyl and silver nanoparticles could exhibit enhanced optical properties due to plasmonic effects. nih.gov Furthermore, membranes functionalized with such hybrid materials could be developed for applications in water remediation, where the biphenyl moiety could play a role in the degradation of pollutants. acs.org The self-assembly properties of the biphenyl could also be used to template the growth of inorganic nanoparticles, leading to the formation of ordered nanostructures with unique collective properties.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple brominated and fluorinated aryl halides with organoboron reagents. Key variables include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced steric tolerance .
- Solvent system : Toluene/ethanol mixtures (3:1) at 80–100°C under inert atmosphere to prevent side reactions.
- Base optimization : K₂CO₃ or Cs₂CO₃ to maintain pH and facilitate transmetallation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can X-ray crystallography and spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) resolves the biphenyl backbone, substituent positions (bromo, fluoro, butyl), and torsion angles. Crystallization in ethanol at 4°C yields suitable crystals .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for fluorine coupling (e.g., ¹⁹F-¹H splitting in ³J range) and butyl chain protons (δ 0.8–1.6 ppm).
- HRMS : Molecular ion peak at m/z 293.1741 (C₁₅H₁₄BrF⁺) validates the molecular formula .
Q. What purification strategies mitigate impurities from halogenated byproducts?
- Methodological Answer :
- Fractional recrystallization : Ethanol or dichloromethane/hexane mixtures exploit solubility differences between the target and brominated impurities.
- GC-MS monitoring : Identifies residual solvents or halogenated contaminants (e.g., 4-bromo-4'-iodo-biphenyl) .
Advanced Research Questions
Q. How do microbial meta-cleavage pathways degrade biphenyl derivatives, and what experimental designs assess biodegradation of this compound?
- Methodological Answer :
- Enzyme assays : Incubate with Beijerinckia sp. strain B1 and monitor degradation via HPLC, tracking intermediates like 2,3-dihydroxybiphenyl. Use nondenaturing PAGE to detect catechol 2,3-dioxygenase activity .
- Isotopic labeling : ¹⁸O₂ incorporation in degradation products confirms oxidative cleavage mechanisms.
Q. What electronic effects arise from the 3-fluoro and 4-bromo substituents, and how do they influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Compare HOMO/LUMO distributions to predict reactivity. The electron-withdrawing fluoro group directs electrophilic attacks to the para position of the adjacent ring.
- Competitive coupling experiments : React with phenylboronic acid derivatives; GC analysis shows preferential coupling at the bromo site due to lower activation energy .
Q. How can contradictory thermal stability data (e.g., melting points) across studies be resolved?
- Methodological Answer :
- DSC/TGA analysis : Differentiate polymorphs (e.g., crystalline vs. amorphous phases) and quantify decomposition thresholds. For example, a reported mp of 141–143°C (tert-butyl analog) vs. lower mp for the butyl variant suggests chain flexibility impacts packing .
- Controlled crystallization : Vary cooling rates and solvents to isolate stable polymorphs.
Q. What role does this compound play in designing phosphine-based ligands for catalysis?
- Methodological Answer :
- Ligand synthesis : React with PCl₃ under inert conditions to generate bis-phosphine ligands. Steric bulk from the butyl group enhances enantioselectivity in Pd-catalyzed asymmetric couplings .
- Catalytic screening : Test Suzuki-Miyaura reactions with electron-deficient aryl halides; compare turnover frequencies (TOFs) with tert-butyl analogs.
Q. How do substituent positions affect charge transport properties in organic electronic materials?
- Methodological Answer :
- Cyclic voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels. The fluoro group lowers LUMO, enhancing electron affinity for n-type semiconductor applications.
- Thin-film XRD : Correlate molecular packing (herringbone vs. π-stacked) with hole/electron mobility in OFET devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
